1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1694170-09-6
VCID: VC3111567
InChI: InChI=1S/C9H7BrN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14)
SMILES: C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O
Molecular Formula: C9H7BrN2O2S
Molecular Weight: 287.14 g/mol

1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1694170-09-6

Cat. No.: VC3111567

Molecular Formula: C9H7BrN2O2S

Molecular Weight: 287.14 g/mol

* For research use only. Not for human or veterinary use.

1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid - 1694170-09-6

Specification

CAS No. 1694170-09-6
Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14 g/mol
IUPAC Name 1-[(5-bromothiophen-2-yl)methyl]imidazole-4-carboxylic acid
Standard InChI InChI=1S/C9H7BrN2O2S/c10-8-2-1-6(15-8)3-12-4-7(9(13)14)11-5-12/h1-2,4-5H,3H2,(H,13,14)
Standard InChI Key NNFBVBNVLJTFRM-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O
Canonical SMILES C1=C(SC(=C1)Br)CN2C=C(N=C2)C(=O)O

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity and Physical Properties

1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid possesses distinct chemical identifiers and physical properties that are summarized in Table 1:

PropertyValue
Chemical Name1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid
CAS Number1694170-09-6
Molecular FormulaC₉H₇BrN₂O₂S
Molecular Weight287.14 g/mol
Structural FeaturesImidazole ring, thiophene ring, methylene linker, carboxylic acid, bromine substituent

Table 1: Chemical identification and basic physical properties of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid .

Structural Features and Functional Groups

The structure of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid encompasses several key functional elements that contribute to its chemical reactivity and potential biological activities:

  • Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's basicity and potential for hydrogen bonding.

  • Carboxylic Acid Group: Positioned at the 4-position of the imidazole ring, providing acidic character and potential for salt formation or derivatization.

  • Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, conferring unique electronic properties.

  • Bromine Substituent: Located at the 5-position of the thiophene ring, serving as a potential site for further functionalization through various coupling reactions.

  • Methylene Bridge: Connecting the imidazole and thiophene moieties, providing conformational flexibility to the molecule.

This structural arrangement allows for diverse chemical interactions, including hydrogen bonding, acid-base interactions, π-π stacking, and potential metal coordination, which may be relevant for its biological activity or applications in materials science.

Synthesis Methods

Cycloaddition Approach

One efficient approach involves the cycloaddition of α-isocyanoacetate with N-aryl-benzimidoyl chloride intermediates. This methodology can be adapted by using appropriate thiophene-containing precursors to introduce the desired substituent pattern .

The general reaction sequence involves:

  • Formation of an imidoyl chloride intermediate

  • Cycloaddition reaction with ethyl isocyanoacetate

  • Hydrolysis of the resulting ester to obtain the carboxylic acid

Heterocyclization Method

Another potential approach involves heterocyclization reactions, similar to those used for synthesizing benzimidazole carboxylic acids. This method typically involves the condensation of an appropriately substituted aldehyde with a nitrogen-containing precursor .

Carboxylation of Imidazoles

Direct carboxylation of imidazoles with carbon dioxide in the presence of alkali metal carbonates at elevated temperatures (140-230°C) under pressure (2-350 bar) represents another viable synthetic route .

Proposed Synthesis Pathway for 1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic Acid

Based on the synthesis methods reported for similar compounds, a probable synthetic pathway for 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid could involve:

  • Preparation of 5-bromothiophene-2-carbaldehyde

  • Conversion to 5-bromo-2-(bromomethyl)thiophene

  • N-alkylation of imidazole-4-carboxylic acid ethyl ester with the brominated thiophene derivative

  • Hydrolysis of the ester to yield the target carboxylic acid

This proposed synthesis would likely require optimization of reaction conditions to achieve high yields and purity.

Structural Analogues and Related Compounds

Several structurally related imidazole carboxylic acid derivatives have been reported in the literature, providing insight into potential properties and applications of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid:

Structural Analogues with Known Crystal Structures

Compounds with similar structural features have been characterized by X-ray crystallography, providing valuable information about molecular conformation and packing arrangements:

  • 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid: Features a brominated phenyl ring instead of a thiophene, with the carboxylic acid at the 5-position of the imidazole .

  • 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid: Contains a bromine directly on the imidazole ring rather than on a thiophene moiety .

  • 4-Bromo-1,5-dimethyl-1H-imidazole-2-carboxylic acid: Features bromine at position 4 of the imidazole ring and methyl substituents at positions 1 and 5 .

These structural analogues suggest that brominated imidazole carboxylic acids typically form crystalline solids with characteristic hydrogen bonding networks involving the carboxylic acid groups.

Comparison of Physical Properties

Table 2 presents a comparison of physical properties between 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid and structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Notable Structural Features
1-((5-Bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acidC₉H₇BrN₂O₂S287.14Thiophene ring, methylene linker
1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acidC₁₀H₇BrN₂O₂267.08Phenyl ring, no linker
5-Bromo-1-methyl-1H-imidazole-4-carboxylic acidC₅H₅BrN₂O₂205.01Methyl substituent, bromine on imidazole
1-Methyl-1H-imidazole-4-carboxylic acidC₅H₆N₂O₂126.11Methyl substituent, no bromine

Table 2: Comparison of molecular properties among related imidazole carboxylic acid derivatives .

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid presents several challenges:

  • Regioselectivity: Controlling the regioselectivity of functionalization on both the imidazole and thiophene rings requires careful selection of reaction conditions and protecting group strategies.

  • Purification: Purification of heterocyclic compounds containing multiple heteroatoms can be challenging due to their polarity and potential for metal coordination.

  • Scale-up Considerations: Transition from laboratory-scale synthesis to larger production may encounter issues related to heat transfer, mixing, and safety considerations, particularly for reactions involving bromination steps.

Future Research Directions

Several promising research avenues could be explored with 1-((5-bromothiophen-2-yl)methyl)-1H-imidazole-4-carboxylic acid:

  • Structure-Activity Relationship Studies: Systematic modification of the thiophene, imidazole, and linker regions to establish structure-activity relationships for various biological targets.

  • Derivatization via the Bromine Handle: Exploration of palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) to create libraries of derivatives with enhanced properties.

  • Computational Studies: Molecular docking and dynamics simulations to predict interactions with potential biological targets and guide further structural optimization.

  • Crystal Engineering: Investigation of co-crystallization behavior with pharmaceutically relevant molecules to develop potential drug co-crystals with improved physicochemical properties.

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